BPO-27 racemate

CFTR Potency Enantioselectivity

CFTR research demands inhibitors combining nanomolar potency with metabolic stability for reliable in vivo data. BPO-27 racemate (IC50 8 nM) addresses this with >90% oral bioavailability and >10-fold greater microsomal stability than PPQ-102. • Active (R)-enantiomer IC50 ≈ 4 nM; inactive (S)-enantiomer available as negative control • ATP-competitive mechanism: shifts ATP EC50 from 0.27 to 1.77 mM for precise gating studies • t1/2 ≈ 1.6 h in mice; prevents cholera toxin-induced fluid accumulation at 0.1 mg/kg Supplied with full analytical certification. Bulk quantities available.

Molecular Formula C26H18BrN3O6
Molecular Weight 548.3 g/mol
CAS No. 1314873-02-3
Cat. No. B560641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPO-27 racemate
CAS1314873-02-3
Molecular FormulaC26H18BrN3O6
Molecular Weight548.3 g/mol
Structural Identifiers
SMILESCN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br
InChIInChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33)
InChIKeyGNHIGSRGYXEQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPO-27 Racemate: Potent CFTR Inhibitor


BPO-27 racemate (CAS 1314873-02-3) is a benzopyrimido-pyrrolo-oxazinedione (BPO) analog that functions as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. It exhibits an IC50 of 8 nM against CFTR chloride conductance . This racemic mixture comprises equal parts of the active (R)-enantiomer (IC50 ≈ 4 nM) and the inactive (S)-enantiomer [2]. BPO-27 was developed through iterative optimization of the pyrimido-pyrrolo-quinoxalinedione (PPQ) scaffold, specifically as a follow-on to PPQ-102, with the goal of enhancing metabolic stability and aqueous solubility [3].

Probe type CFTR chloride channel inhibitor (racemate)
Enantiomer control Active (R)-enantiomer; inactive (S)-enantiomer as negative control
Metabolic profile Reported improved metabolic stability vs. lead compound PPQ-102

BPO-27 Racemate vs. Other CFTR Inhibitors


Substituting BPO-27 racemate with other CFTR inhibitors like PPQ-102, CFTRinh-172, or GlyH-101 is scientifically unjustifiable due to significant differences in key parameters that directly impact experimental outcomes and therapeutic potential. BPO-27 racemate offers a unique combination of low-nanomolar potency (IC50 = 8 nM) and exceptional in vitro metabolic stability (>10-fold greater than the progenitor PPQ-102), which is not observed in many other commonly used CFTR inhibitors [1]. Moreover, its active enantiomer, (R)-BPO-27, inhibits CFTR via a well-defined, ATP-competitive mechanism that is distinct from the pore-blocking or voltage-dependent actions of other inhibitors, leading to different pharmacological profiles [2][3]. Therefore, selecting a different CFTR inhibitor without accounting for these quantifiable differences in potency, stability, mechanism, and selectivity would introduce uncontrolled variables and confound data interpretation in both in vitro and in vivo studies.

Mechanism mismatch
ATP-competitive action may not be replicated by pore-blocking inhibitors (e.g., CFTRinh-172, GlyH-101)
Potency and stability gap
PPQ-102 and other early leads may have lower potency and significantly different metabolic stability
Selectivity differences
Off-target ion channel effects reported for some CFTR inhibitors may confound CFTR-specific readouts

BPO-27 Racemate: Comparative Evidence


Potency and Enantioselectivity

BPO-27 racemate inhibits CFTR with an IC50 of 8 nM, with its activity residing entirely in the (R)-enantiomer (IC50 ≈ 4 nM), while the (S)-enantiomer is completely inactive [1]. This enantioselectivity is a critical differentiation point from compounds that may lack a defined active stereoisomer. For comparison, the progenitor compound PPQ-102 has an IC50 of approximately 90 nM [2].

CFTR Inhibition Potency
Head-to-head
IC50 = 8 nM (racemate); (R)-enantiomer ≈ 4 nM
Supports low-concentration CFTR blockade studies
Enantioselectivity provides stereochemical control; PPQ-102 IC50 ≈ 90 nM
CFTR Potency Enantioselectivity

Metabolic Stability Advantage

BPO-27 demonstrates dramatically improved metabolic stability compared to its lead analog, PPQ-102. In vitro assays using hepatic microsomes show that BPO-27 (specifically the (R)-enantiomer) undergoes less than 5% metabolism over 4 hours [1]. In contrast, the progenitor compound PPQ-102 has >10-fold lower metabolic stability [2]. This significant improvement is a key driver for BPO-27's superior in vivo pharmacokinetic profile.

Metabolic Stability
Head-to-head
(R)-BPO-27: 10-fold lower stability
Supports longer-duration in vivo exposure models
Based on hepatic microsome assays
ADME Metabolic Stability Drug Discovery

ATP-Competitive Mechanism

The active enantiomer, (R)-BPO-27, inhibits CFTR through a defined mechanism of ATP competition. This is evidenced by a shift in the EC50 for ATP activation from 0.27 mM to 1.77 mM in the presence of (R)-BPO-27, a phenomenon not observed with the thiazolidinone inhibitor CFTRinh-172 [1]. This contrasts with inhibitors like CFTRinh-172, which act at a site distinct from the ATP-binding pocket and show voltage-dependent or pore-blocking characteristics [2].

Mechanism of Action
Head-to-head
ATP-competitive; shifts EC50 for ATP from 0.27 to 1.77 mM (6.6-fold increase)
Enables defined CFTR gating cycle studies
Whole-cell patch-clamp electrophysiology
Mechanism of Action Pharmacology CFTR

Selectivity Profile

While direct selectivity data for BPO-27 against a broad panel of ion channels is limited in the primary literature, a key differentiator can be inferred when comparing it to other common CFTR inhibitors. GlyH-101, for instance, has been shown to inhibit VSORC conductance and CaCC at concentrations used to inhibit CFTR, introducing significant off-target effects [1]. In contrast, (R)-BPO-27 did not impair intestinal fluid absorption or inhibit other major intestinal transporters in in vivo models, suggesting a more selective profile [2].

Selectivity Context
Cross-study comparable
No impairment of intestinal fluid absorption; GlyH-101 inhibits VSORC/CaCC channels
May support CFTR-specific functional studies
Direct broad-panel data limited; review target-specific assays
Selectivity Off-Target Effects Pharmacology

BPO-27 Racemate Applications


Secretory Diarrhea and PKD Models

BPO-27 racemate is ideally suited for in vivo disease models, such as those for cholera and ADPKD, due to its >90% oral bioavailability and a serum half-life (t1/2) of approximately 1.6 hours in mice [1]. In a mouse model of cholera, (R)-BPO-27 prevented toxin-induced fluid accumulation with an IC50 down to 0.1 mg/kg [1]. This contrasts with less metabolically stable CFTR inhibitors that may require higher or more frequent dosing to achieve therapeutic levels, making BPO-27 a more practical and efficient tool for long-term in vivo studies.

CFTR Gating Electrophysiology

The active (R)-enantiomer of BPO-27 is a critical reagent for patch-clamp electrophysiology aimed at dissecting CFTR gating. Its well-characterized, ATP-competitive mechanism, which increases the EC50 for ATP from 0.27 mM to 1.77 mM, allows researchers to specifically probe the ATP-binding and hydrolysis cycle of CFTR [2]. This is a distinct advantage over inhibitors like CFTRinh-172, which do not affect ATP sensitivity, making (R)-BPO-27 the tool of choice for experiments requiring precise modulation of ATP-dependent channel gating.

Cell-Based Assays with Enantioselective Control

For cell-based screening or validation assays, BPO-27 racemate and its resolved enantiomers provide a unique advantage. The high potency (IC50 = 8 nM) allows for robust CFTR inhibition at low concentrations, minimizing solvent effects and off-target interactions [3]. Furthermore, the availability of the inactive (S)-enantiomer as a negative control enables researchers to establish a precise enantioselective baseline, a level of control not possible with many other CFTR inhibitors that may lack a well-defined inactive isomer [3].

Intestinal Ion and Fluid Transport

BPO-27's demonstrated selectivity in the gastrointestinal tract makes it an excellent tool for studying intestinal physiology. In vivo studies show that (R)-BPO-27 prevents CFTR-mediated fluid secretion without impairing basal intestinal fluid absorption or inhibiting other major intestinal transporters [1]. This specific functional profile, which distinguishes it from less selective inhibitors like GlyH-101, is essential for experiments aiming to isolate the role of CFTR in complex processes like diarrhea and nutrient transport without confounding off-target effects on other ion channels or transporters [4].

Application
Selection Property
Validation Focus
Secretory diarrhea and PKD model studies
Reported oral bioavailability and exposure profile
In vivo fluid secretion and cyst expansion endpoints
CFTR gating electrophysiology
ATP-competitive modulation context
Patch-clamp ATP-dependence and gating cycle analysis
Cell-based enantioselective assays
Racemate and resolved enantiomer pair
Enantiomer-specific activity and baseline control
Intestinal ion transport research
Intestinal transporter selectivity context
Isolated CFTR-dependent fluid transport assays

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